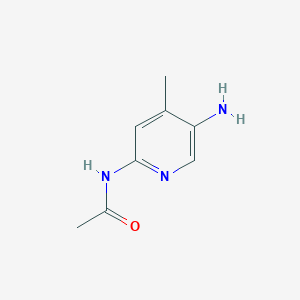

N-(5-Amino-4-methylpyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZJIMFVFYNPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622205 | |

| Record name | N-(5-Amino-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475060-18-5 | |

| Record name | N-(5-Amino-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-Acetamido-5-amino-4-methylpyridine"

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-5-amino-4-methylpyridine

Abstract

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Acetamido-5-amino-4-methylpyridine, a valuable heterocyclic building block in medicinal and materials chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and practical considerations inherent in a robust synthetic campaign. We will detail a reliable three-step synthetic pathway commencing from 2-Amino-4-methylpyridine, involving protection, regioselective nitration, and subsequent reduction. Each stage is presented with a detailed, self-validating protocol, supported by mechanistic insights and authoritative references, designed for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern pharmacology, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, aminopyridines and their derivatives serve as critical intermediates for constructing more complex molecular architectures with targeted biological activities.[1] 2-Acetamido-5-amino-4-methylpyridine, the subject of this guide, is a particularly useful intermediate, featuring a differentiated diamine structure that allows for selective downstream functionalization, making it a key component in the synthesis of novel kinase inhibitors, antiparasitic agents, and other potential therapeutics.[2]

This document provides a detailed, field-proven guide to its synthesis, emphasizing not only the procedural steps but also the rationale governing the choice of reagents, conditions, and analytical checkpoints to ensure a successful and reproducible outcome.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 2-Acetamido-5-amino-4-methylpyridine is most effectively approached through a linear, three-step sequence starting from commercially available 2-Amino-4-methylpyridine. The core challenge lies in the selective introduction of the amino group at the C-5 position. Direct amination is impractical; therefore, a nitration-reduction strategy is employed.

The chosen synthetic pathway is as follows:

-

Acetylation (Protection): The highly activating 2-amino group is first protected as an acetamide. This serves a dual purpose: it moderates the reactivity of the pyridine ring to prevent side reactions during nitration and protects the amino group itself from oxidation.

-

Electrophilic Nitration: The acetylated intermediate undergoes regioselective nitration at the C-5 position. The acetamido group, being an ortho-, para-director, strongly favors the introduction of the nitro group at the C-5 position, which is para to it.[3]

-

Reduction: The 5-nitro group is selectively reduced to the target 5-amino group, yielding the final product.

This "protect-nitrate-reduce" sequence is superior to alternative routes (e.g., nitrating first) because it provides excellent regiochemical control and avoids the formation of difficult-to-separate isomers.[3]

Caption: Overall synthetic workflow for 2-Acetamido-5-amino-4-methylpyridine.

Detailed Synthetic Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key operations.

Step 1: Synthesis of 2-Acetamido-4-methylpyridine (Protection)

The initial step involves the N-acetylation of 2-Amino-4-methylpyridine. Acetic anhydride is the preferred reagent for its high reactivity and the straightforward workup, as the acetic acid byproduct is easily removed. While acetyl chloride can also be used, reactions may be slower and yield less favorable outcomes, potentially due to steric hindrance around the amino group.[4]

Caption: Reaction scheme for the acetylation of 2-Amino-4-methylpyridine.

Experimental Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-methylpyridine (10.8 g, 0.1 mol).

-

Solvent and Reagent Addition: Add 50 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved. To this solution, cautiously add acetic anhydride (12.3 g, 0.12 mol, 1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Quenching and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Neutralization and Precipitation: Carefully neutralize the solution by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. A precipitate will form.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum at 50 °C to a constant weight.

The expected product, 2-Acetamido-4-methylpyridine, is a white to off-white solid.[2]

Step 2: Synthesis of 2-Acetamido-5-nitro-4-methylpyridine (Nitration)

This step is a classic electrophilic aromatic substitution. The use of a mixed acid system (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a solvent, protonating nitric acid to facilitate the formation of the nitronium ion. Strict temperature control is critical to prevent over-nitration and the formation of byproducts.[3][5]

Caption: Reaction scheme for the regioselective nitration at the C-5 position.

Experimental Protocol:

-

Acid Mixture Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 50 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Once the acid is cold, add the 2-Acetamido-4-methylpyridine (7.5 g, 0.05 mol) from Step 1 in small portions, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding fuming nitric acid (HNO₃, 4.0 mL, ~0.09 mol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-chilled in an ice bath. Transfer this mixture to the dropping funnel.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature strictly between 0 and 5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.

-

Quenching and Precipitation: Very slowly and carefully, pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. A yellow solid will precipitate.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product, 2-Acetamido-5-nitro-4-methylpyridine, under vacuum at 60 °C.

Step 3: Synthesis of 2-Acetamido-5-amino-4-methylpyridine (Reduction)

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method. An alternative, classical method using iron powder in an acidic medium is also provided, which can be advantageous if high-pressure hydrogenation equipment is unavailable.[6]

Caption: General scheme for the reduction of the 5-nitro group.

Protocol 3.3.1: Catalytic Hydrogenation (Preferred Method)

-

Catalyst and Substrate: To a hydrogenation vessel (Parr shaker or similar), add 2-Acetamido-5-nitro-4-methylpyridine (5.85 g, 0.03 mol) and 100 mL of methanol. Add 10% Platinum on Carbon (Pt/C, ~0.3 g, 5 mol% Pt) as the catalyst.[5]

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.

-

Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the solid from an ethanol/water mixture to obtain pure 2-Acetamido-5-amino-4-methylpyridine as a crystalline solid.

Protocol 3.3.2: Iron/Acid Reduction (Alternative Method)

-

Setup: In a 500 mL round-bottom flask, suspend 2-Acetamido-5-nitro-4-methylpyridine (5.85 g, 0.03 mol) in a mixture of ethanol (150 mL) and water (50 mL). Add iron powder (Fe, 10.0 g, 0.18 mol, 6 eq).

-

Reaction Initiation: Heat the mixture to 60-70 °C with vigorous stirring. Add concentrated hydrochloric acid (HCl, 2 mL) dropwise. The reaction is exothermic and the color will change from yellow to dark brown/black.

-

Reaction: Maintain the mixture at reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.[6]

-

Workup: Cool the reaction to room temperature and filter through Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove any remaining acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product. Recrystallization may be performed as described above.

Data and Characterization Summary

This table summarizes the key physical properties of the compounds involved in the synthesis.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | Solid | |

| 2-Acetamido-4-methylpyridine | C₈H₁₀N₂O | 150.18 | White to Almost white powder/crystal[2] | |

| 2-Acetamido-5-nitro-4-methylpyridine | C₈H₉N₃O₃ | 195.18 | Yellow solid | |

| 2-Acetamido-5-amino-4-methylpyridine | C₈H₁₁N₃O | 165.19 | Crystalline solid |

Safety and Handling

-

Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Always add acid to water/solvent, never the other way around.

-

Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use appropriate high-pressure equipment and ensure the system is properly purged and leak-tested. Platinum on carbon can be pyrophoric upon exposure to air after the reaction; quench the catalyst on the filter paper carefully with water before disposal.

-

Exothermic Reactions: The nitration and acid-base neutralization steps are highly exothermic. Maintain strict temperature control with adequate cooling baths.

Conclusion

The synthesis of 2-Acetamido-5-amino-4-methylpyridine can be reliably achieved through a robust and scalable three-step sequence of acetylation, nitration, and reduction. The provided protocols, grounded in established chemical principles, offer a clear pathway for obtaining this valuable intermediate in high purity. By understanding the rationale behind each experimental choice—from the selection of a protecting group to the conditions for regioselective nitration—researchers can confidently execute this synthesis and adapt it for the creation of novel and complex molecules for drug discovery and development.

References

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Google Patents.

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.). Google Patents.

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.). Google Patents.

- CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents. (n.d.). Google Patents.

- Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. (2025-12-19). American Chemical Society.

- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents. (n.d.). Google Patents.

-

Zolpidem - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

- Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023-02-14). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Acetylamino-4-methylpyridine | 5327-32-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 6. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Characterization of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Abstract

N-(5-Amino-4-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in pharmaceutical research, potentially as a synthetic intermediate, a metabolite, or a reference standard. Comprehensive physicochemical characterization is the cornerstone of its effective application, governing everything from reaction kinetics and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide provides an in-depth framework for the systematic evaluation of its core physicochemical properties. As empirical data for this specific molecule is not widely published, this document emphasizes the validated methodologies and scientific rationale required to generate such data, ensuring accuracy, reproducibility, and regulatory compliance. We present a series of self-validating protocols for structural confirmation, solubility, melting point, ionization (pKa), and lipophilicity (LogP) determination, alongside a robust analytical method for its quantification.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug discovery and chemical synthesis, the journey of a molecule from concept to application is paved with data. The physicochemical characteristics of a compound are not mere data points; they are the fundamental descriptors that predict its behavior in both chemical and biological systems. For a molecule like N-(5-Amino-4-methylpyridin-2-yl)acetamide, a heterocyclic amine with multiple functional groups, a thorough understanding of its properties is non-negotiable.

This guide is structured to provide researchers, process chemists, and drug development professionals with the technical insights and field-proven protocols necessary to fully characterize this compound. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the generated data is not only accurate but also contextually meaningful.

Identity and Structural Verification

Before any other property can be measured, the identity and purity of the analyte must be unequivocally confirmed. The molecular formula of N-(5-Amino-4-methylpyridin-2-yl)acetamide is C₈H₁₁N₃O , with a monoisotopic mass of 165.0902 g/mol . Verification is a multi-technique process.

Rationale for a Tripartite Approach

A single analytical technique is insufficient for complete structural elucidation. We employ a combination of Mass Spectrometry (for molecular formula confirmation), Nuclear Magnetic Resonance (for mapping the covalent framework), and Infrared Spectroscopy (for functional group identification). This synergistic approach ensures that the synthesized or procured material is, in fact, the correct molecule and meets the required purity standards.

Experimental Protocols

2.2.1 High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition.

-

Methodology:

-

Prepare a 1 mg/mL solution of the compound in methanol.

-

Infuse the solution into an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode.

-

Acquire the full scan mass spectrum from m/z 100-500.

-

Validation: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass (166.0975). For N-(5-Amino-4-methylpyridin-2-yl)acetamide, this provides strong evidence for the C₈H₁₁N₃O formula.

-

2.2.2 NMR Spectroscopy (¹H, ¹³C)

-

Objective: To confirm the atomic connectivity and structural isomerism.

-

Methodology:

-

Dissolve ~10 mg of the compound in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signatures (in DMSO-d₆):

-

Pyridine Protons: Two singlets or narrow doublets in the aromatic region (~6.5-8.0 ppm). The proton at position 6 will likely be downfield of the proton at position 3.

-

Amine (NH₂) Protons: A broad singlet (~4.5-5.5 ppm) whose chemical shift is concentration and temperature-dependent.

-

Amide (NH) Proton: A singlet in the downfield region (~9.0-10.0 ppm).

-

Methyl (Pyridine) Protons: A singlet at ~2.1-2.3 ppm.

-

Methyl (Acetamide) Protons: A singlet at ~2.0-2.2 ppm.

-

-

Validation: The integration of the peaks must correspond to the number of protons in each environment. 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

-

2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands (cm⁻¹):

-

~3450-3300: Two distinct N-H stretching bands for the primary amine (-NH₂).

-

~3300-3250: A single N-H stretching band for the secondary amide (-NH-C=O).

-

~1660-1680: A strong C=O stretch (Amide I band).

-

~1600-1450: C=C and C=N stretching vibrations from the pyridine ring.

-

~1550: N-H bending vibration (Amide II band).

-

-

Visualization: Structural Elucidation Workflow

Caption: Workflow for potentiometric pKa determination.

LogP Determination

-

Scientific Rationale: The n-octanol/water partition coefficient (LogP) is the classical measure of a compound's lipophilicity. It is a key predictor of its ability to cross cell membranes via passive diffusion. While the traditional shake-flask method is viable, an HPLC-based method offers higher throughput and requires less material.

-

Protocol: HPLC-Based LogP Estimation

-

System: An HPLC system with a C18 stationary phase column and a UV detector.

-

Standards: Prepare solutions of a series of well-characterized compounds with known LogP values (e.g., uracil, toluene, naphthalene).

-

Mobile Phase: Use a gradient of methanol or acetonitrile in water.

-

Procedure: a. Inject the standard mixture and the test compound onto the column and run the gradient. b. Record the retention time (t_R) for each compound. c. Calculate the capacity factor, k', for each compound: k' = (t_R - t₀) / t₀, where t₀ is the void time (often measured with uracil). d. Plot the known LogP values of the standards against their calculated log(k') values. e. Validation: The resulting calibration curve should have a correlation coefficient (R²) > 0.98.

-

Calculation: From the log(k') of N-(5-Amino-4-methylpyridin-2-yl)acetamide, interpolate its LogP value from the calibration curve.

-

Analytical Quantification by HPLC-UV

A validated, stability-indicating analytical method is required for purity testing, solubility measurements, and quality control.

-

Scientific Rationale: The conjugated pyridine ring system in the molecule makes it an excellent chromophore, suitable for detection by UV-Vis spectrophotometry. Reversed-phase HPLC provides the necessary selectivity to separate the parent compound from potential impurities or degradants.

-

Protocol: Validated RP-HPLC Method

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD). Monitor at the wavelength of maximum absorbance (λ_max), determined from a preliminary UV scan (likely ~250-280 nm).

-

Method Validation (per ICH Q2(R1) Guidelines):

-

Specificity: Ensure no interference from blanks (mobile phase, diluent).

-

Linearity: Analyze a series of at least five standard concentrations to demonstrate a linear relationship between peak area and concentration (R² > 0.999).

-

Accuracy: Determine the recovery of the analyte at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount into a blank matrix.

-

Precision: Assess repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts). Relative Standard Deviation (RSD) should be < 2%.

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

-

-

Visualization: HPLC Method Validation Workflow

Caption: Key parameters for HPLC method validation per ICH guidelines.

Conclusion

The physicochemical characterization of N-(5-Amino-4-methylpyridin-2-yl)acetamide is a critical exercise for any research or development program involving this molecule. While specific data may not be readily available in the public domain, a systematic application of the gold-standard methodologies detailed in this guide will yield a comprehensive and reliable data package. This data—spanning identity, purity, solubility, ionization, and lipophilicity—forms the essential foundation for informed decision-making in synthesis, formulation, and preclinical development, ultimately de-risking and accelerating the path to application.

References

As this guide focuses on methodology for a compound with limited specific literature, references are to standard guidelines and foundational techniques.

-

OECD Guideline for the Testing of Chemicals, Section 1, No. 105: "Water Solubility" . Source: OECD iLibrary, URL: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), Guideline Q2(R1): "Validation of Analytical Procedures: Text and Methodology" . Source: ICH, URL: [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State . Source: John Wiley & Sons. URL: [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure Design and Methods . Source: Academic Press. URL: [Link]

-

PubChem Database . National Center for Biotechnology Information. (Provides data on related chemical structures). URL: [Link]

An Uncharted Territory: A Hypothesis-Driven Guide to the Potential Mechanism of Action of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Preamble: A Note on the Current State of Knowledge

As of early 2026, a comprehensive review of the scientific literature reveals a notable absence of published data on the specific mechanism of action for N-(5-Amino-4-methylpyridin-2-yl)acetamide. This compound, while structurally defined, has not yet been characterized in terms of its biological targets, signaling pathways, or pharmacological effects. Consequently, a definitive, evidence-based technical guide on its core mechanism is not currently possible.

This document, therefore, deviates from a traditional whitepaper format. Instead, it adopts the perspective of a senior application scientist to provide a hypothesis-driven framework for researchers and drug development professionals. By deconstructing the molecule's chemical features and drawing parallels with structurally related compounds, we can propose plausible mechanisms of action and outline a logical, multi-phase experimental workflow to systematically investigate them. This guide is intended to serve as a strategic starting point for the scientific exploration of this novel chemical entity.

Section 1: Deconstructing the Molecule: Structural Clues to Potential Function

N-(5-Amino-4-methylpyridin-2-yl)acetamide is a small molecule featuring two key pharmacophores: a substituted aminopyridine ring and an acetamide side chain. The specific arrangement of the amino, methyl, and acetamido groups on the pyridine core is critical and likely dictates its interaction with biological targets.

-

The Aminopyridine Core: The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. The overall electronic properties of the ring, influenced by the methyl and amino substituents, will govern its potential to engage in various non-covalent interactions, including π-stacking and hydrophobic interactions within a protein's binding pocket. Derivatives of aminopyridine are known to possess a wide array of biological activities, most notably as modulators of ion channels.

-

The N-Acetamide Group: The acetamide group provides an additional hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Its presence and orientation relative to the pyridine ring are crucial for defining the molecule's three-dimensional shape and interaction profile. Acetamide moieties are found in numerous approved drugs and investigational compounds, contributing to their binding affinity and pharmacokinetic properties.

Section 2: Plausible Mechanistic Hypotheses for Investigation

Based on the structural motifs present in N-(5-Amino-4-methylpyridin-2-yl)acetamide, we can formulate several primary hypotheses regarding its potential mechanism of action. These hypotheses are not mutually exclusive and provide a rational basis for initial screening and experimental design.

Hypothesis 2.1: Modulation of Voltage-Gated Potassium Channels

The most prominent and well-documented mechanism for aminopyridine derivatives is the blockade of voltage-gated potassium (Kv) channels.

-

Causality and Rationale: Aminopyridines like 4-aminopyridine (dalfampridine) function by physically occluding the pore of Kv channels. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is exploited clinically to improve nerve conduction in demyelinated neurons, such as in multiple sclerosis. The structural similarity of N-(5-Amino-4-methylpyridin-2-yl)acetamide to this class of compounds makes Kv channels a primary hypothetical target.

-

Potential Implications: If this hypothesis holds true, the compound could have applications in neurological disorders characterized by impaired nerve conduction. The specific substitutions on the pyridine ring would likely influence its selectivity for different Kv channel subtypes, which in turn would determine its therapeutic window and side-effect profile.

Hypothesis 2.2: Inhibition of Protein Kinases

The 2-aminopyridine scaffold is a common feature in a multitude of protein kinase inhibitors.

-

Causality and Rationale: Many kinase inhibitors are designed to mimic ATP, binding to the hinge region of the kinase's active site. The nitrogen atoms of a pyridine ring are particularly adept at forming the critical hydrogen bonds with the kinase hinge that are necessary for potent inhibition. Numerous approved and investigational drugs, such as Dasatinib (a dual Src/Abl inhibitor), feature related aminopyrimidine or aminopyridine cores that anchor the molecule in the ATP-binding pocket. The N-(5-Amino-4-methylpyridin-2-yl)acetamide structure is consistent with the general architecture of a Type I or Type II kinase inhibitor.

-

Potential Implications: Depending on the kinase(s) it inhibits, this compound could have therapeutic potential in oncology, immunology, or other areas where specific kinases are dysregulated. Initial broad-panel kinase screening would be essential to identify potential targets within the human kinome.

Hypothesis 2.3: Modulation of Central Nervous System (CNS) Receptors

Certain acetamide-containing heterocyclic compounds are known to act on CNS receptors, most notably the GABA-A receptor.

-

Causality and Rationale: The hypnotic drug Zolpidem, for instance, is an imidazopyridine with an N,N-dimethylacetamide side chain that acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site. While structurally distinct from N-(5-Amino-4-methylpyridin-2-yl)acetamide, it demonstrates that this combination of a nitrogen-containing heterocycle and an acetamide moiety can lead to potent CNS activity. The specific stereoelectronic profile of the target compound could allow it to bind to allosteric or orthosteric sites on various CNS receptors.

-

Potential Implications: If the compound targets a CNS receptor, it could exhibit sedative, anxiolytic, anticonvulsant, or other psychotropic effects. A broad CNS liability panel, including binding assays for common neurotransmitter receptors, would be a prudent initial step to explore this hypothesis.

Section 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the hypotheses outlined above, a tiered, self-validating experimental workflow is proposed. This approach prioritizes broad, unbiased screening in the initial phase, followed by more focused, hypothesis-driven experiments to confirm targets and elucidate the precise mechanism.

Phase 1: Broad Target Screening and Phenotypic Profiling

The initial phase aims to cast a wide net to identify potential biological targets without bias toward a single hypothesis.

Experimental Protocol: Broad Target Class Screening

-

Kinase Profiling:

-

Objective: To assess the compound's activity against a large, representative panel of human protein kinases.

-

Methodology: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar) at a primary concentration (e.g., 1 or 10 µM).

-

Data Analysis: Identify any kinases showing significant inhibition (e.g., >50% or >75% inhibition). Potent hits should be followed up with dose-response curves to determine IC₅₀ values.

-

-

Ion Channel Profiling:

-

Objective: To evaluate activity against a panel of key ion channels, with a focus on voltage-gated potassium channels.

-

Methodology: Utilize automated patch-clamp electrophysiology platforms (e.g., Sophion QPatch or Nanion SyncroPatch) to assess the compound's effect on a panel of human ion channels expressed in a stable cell line.

-

Data Analysis: Quantify the percent inhibition at one or two concentrations. For significant hits, generate full dose-response curves to determine IC₅₀ values.

-

-

CNS Receptor/Target Profiling:

-

Objective: To screen for binding affinity to a wide range of CNS targets.

-

Methodology: Employ a commercial radioligand binding assay panel (e.g., Eurofins BioPrint®) that includes a diverse set of receptors, transporters, and enzymes relevant to CNS function.

-

Data Analysis: Identify targets where the compound causes significant displacement of the radioligand (>50%). Follow up with saturation binding assays to determine the inhibition constant (Ki).

-

Phase 2: Hit Validation and Functional Characterization

Once primary hits are identified, the focus shifts to validating these interactions and understanding their functional consequences.

-

For Kinase Hits:

-

Orthogonal Assays: Confirm the inhibitory activity using a different assay format (e.g., a time-resolved fluorescence energy transfer [TR-FRET] assay if the primary screen was radioactivity-based).

-

Cellular Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) or phospho-specific antibodies in Western blotting to confirm that the compound engages its target kinase inside a relevant cell line and inhibits its downstream signaling.

-

-

For Ion Channel Hits:

-

Manual Patch-Clamp Electrophysiology: This gold-standard technique should be used to confirm the findings from automated platforms and to investigate the detailed biophysical mechanism of the block (e.g., state-dependence, voltage-dependence).

-

Cellular Assays: Use membrane potential-sensitive dyes or assays of neuronal firing to confirm the compound's functional effect in a cellular context.

-

Phase 3: Downstream Pathway Analysis and Phenotypic Consequences

With a validated target in hand, the final phase involves connecting the molecular mechanism to a cellular phenotype.

-

Omics Approaches: Use transcriptomics (RNA-Seq) or proteomics to obtain an unbiased view of the downstream signaling pathways affected by the compound in a relevant cellular model.

-

Phenotypic Assays: Design and execute assays that measure a relevant cellular outcome. For a kinase inhibitor, this might be cell proliferation or apoptosis. For an ion channel blocker, it could be neurotransmitter release or neuronal network activity on a multi-electrode array.

Conclusion

While the specific mechanism of action of N-(5-Amino-4-methylpyridin-2-yl)acetamide remains to be discovered, its chemical structure provides a strong foundation for rational, hypothesis-driven investigation. The aminopyridine and acetamide moieties suggest that it may function as a potassium channel blocker, a protein kinase inhibitor, or a modulator of CNS receptors. The experimental workflow proposed herein offers a comprehensive and rigorous pathway to progress from broad, unbiased screening to the precise elucidation of its molecular mechanism and cellular effects. The true biological role of this compound awaits empirical validation, representing an open and intriguing opportunity for discovery in the fields of medicinal chemistry and chemical biology.

General References

For researchers interested in the foundational concepts discussed in this hypothetical guide, the following references provide authoritative information on the mechanisms of action for related compound classes.

-

Aminopyridines and Potassium Channel Blockade:

-

Title: The use of aminopyridines in neurological disorders

-

Source: PubMed

-

URL: [Link]

-

-

Kinase Inhibitor Scaffolds:

-

Title: 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor

-

Source: PubMed

-

URL: [Link]

-

-

CNS-Active Imidazopyridines:

-

Title: Zolpidem

-

Source: Wikipedia

-

URL: [Link]

-

-

General Principles of Drug Discovery and MoA Studies:

-

Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives

-

Source: Journal of Young Pharmacists

-

URL: [Link]

-

N-(5-Amino-4-methylpyridin-2-yl)acetamide: A Technical Guide to its Synthesis and Potential Biological Activity as a Kinase Inhibitor

This technical guide provides a comprehensive overview of N-(5-Amino-4-methylpyridin-2-yl)acetamide, a pyridine derivative with significant potential in medicinal chemistry. Due to a lack of direct studies on this specific molecule, this document outlines a plausible synthetic route and focuses on its hypothesized biological activity as a kinase inhibitor, drawing on evidence from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction: The Promise of Aminopyridine Acetamides in Drug Discovery

Aminopyridine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their unique structural properties allow for interaction with various enzymes and receptors, leading to a broad spectrum of biological effects.[1] When combined with an acetamide functional group, the resulting aminopyridine acetamide scaffold becomes a versatile platform for developing novel therapeutics. This guide will delve into the synthesis and potential biological applications of a specific, yet under-investigated molecule: N-(5-Amino-4-methylpyridin-2-yl)acetamide.

While direct experimental data for this compound is not currently available in published literature, its structural similarity to known biologically active molecules, particularly kinase inhibitors, warrants a thorough investigation into its potential. This guide will therefore focus on a hypothesized role as a kinase inhibitor, providing a scientifically grounded framework for its synthesis and biological evaluation.

Proposed Synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide

The synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide can be logically approached through a multi-step process, starting from commercially available precursors. The proposed synthetic pathway involves three key stages: nitration, acylation, and reduction.

Caption: Proposed synthetic pathway for N-(5-Amino-4-methylpyridin-2-yl)acetamide.

Detailed Synthetic Protocol

Stage 1: Nitration of 2-Amino-4-methylpyridine

-

Dissolution: In a flask equipped with a magnetic stirrer and under a fume hood, slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

-

Nitration: To the resulting solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 20°C.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-4-methyl-5-nitropyridine.

Stage 2: Acylation of 2-Amino-4-methyl-5-nitropyridine

-

Reaction Setup: Suspend 2-amino-4-methyl-5-nitropyridine in acetic anhydride.

-

Heating: Heat the mixture to reflux for 2-3 hours.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature, then pour it into ice water.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield N-(4-methyl-5-nitropyridin-2-yl)acetamide.[3]

Stage 3: Reduction of N-(4-methyl-5-nitropyridin-2-yl)acetamide

-

Catalytic Hydrogenation: Dissolve N-(4-methyl-5-nitropyridin-2-yl)acetamide in ethanol and add a catalytic amount of 10% palladium on carbon.

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization to yield N-(5-Amino-4-methylpyridin-2-yl)acetamide.

Hypothesized Biological Activity: A Potential Kinase Inhibitor

The structural features of N-(5-Amino-4-methylpyridin-2-yl)acetamide, particularly the aminopyridine core, are prevalent in a number of potent kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Specifically, the aminopyridine scaffold has been identified as a key pharmacophore in inhibitors of Src and Abl kinases, which are implicated in the progression of various cancers.[4][6]

Caption: Hypothesized mechanism of action as a Src/Abl kinase inhibitor.

The rationale for hypothesizing that N-(5-Amino-4-methylpyridin-2-yl)acetamide may act as a kinase inhibitor is based on the following:

-

Structural Analogy: The 2-aminopyridine moiety is a known hinge-binding motif in many ATP-competitive kinase inhibitors.

-

Hydrogen Bonding: The amino and acetamide groups can form crucial hydrogen bonds with the kinase's ATP-binding pocket.

-

Published Evidence: Numerous studies have demonstrated that derivatives of aminopyridine exhibit potent inhibitory activity against various kinases.[4][7]

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of N-(5-Amino-4-methylpyridin-2-yl)acetamide, a series of in vitro and cellular assays should be performed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the activity of specific kinases (e.g., Src, Abl).

Methodology (Luminescence-Based ADP Detection): [8][9]

-

Reagent Preparation:

-

Prepare a stock solution of N-(5-Amino-4-methylpyridin-2-yl)acetamide in DMSO.

-

Prepare serial dilutions of the compound in kinase assay buffer.

-

Prepare a solution of the target kinase (e.g., recombinant human Src or Abl) in assay buffer.

-

Prepare a solution of the kinase-specific substrate and ATP in assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the compound dilutions.

-

Add the kinase solution to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate the plate at 30°C for 1-2 hours.

-

-

ADP Detection:

-

Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

-

Add a second reagent that converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Data Presentation:

| Compound Concentration (µM) | Kinase Activity (%) |

| 0.01 | 98 |

| 0.1 | 85 |

| 1 | 52 |

| 10 | 15 |

| 100 | 5 |

Cellular Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines that are dependent on the targeted kinase activity.

Methodology (MTT Assay):

-

Cell Seeding:

-

Seed cancer cells (e.g., K562 for Abl, or a Src-dependent line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of N-(5-Amino-4-methylpyridin-2-yl)acetamide for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation:

| Compound Concentration (µM) | Cell Viability (%) |

| 0.1 | 95 |

| 1 | 70 |

| 10 | 45 |

| 50 | 20 |

| 100 | 8 |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of N-(5-Amino-4-methylpyridin-2-yl)acetamide is currently lacking, its structural characteristics strongly suggest its potential as a kinase inhibitor. The proposed synthetic route provides a clear path to obtaining this compound for further investigation. The outlined experimental protocols offer a robust framework for evaluating its hypothesized activity against kinases such as Src and Abl.

Future research should focus on the successful synthesis and characterization of N-(5-Amino-4-methylpyridin-2-yl)acetamide, followed by comprehensive biological screening. This should include a broad kinase panel to determine its selectivity profile, as well as further studies to elucidate its precise mechanism of action. The findings from such studies will be crucial in determining the therapeutic potential of this promising molecule.

References

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2025). ResearchGate. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

-

Synthesis of some new pyridine-acetamide hybrids as potential antibacterial and antioxidant agents. (2025). ResearchGate. [Link]

-

The Ins and Outs of Bcr-Abl Inhibition. PubMed Central. [Link]

-

2-aminopyridine – a classic and trendy pharmacophore. (2025). ResearchGate. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

-

KINASE PROFILING & SCREENING. Reaction Biology. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

-

Src inhibitor. Wikipedia. [Link]

-

(124)I-iodopyridopyrimidinone for PET of Abl kinase-expressing tumors in vivo. PubMed. [Link]

-

Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Steric clash of Bcr-Abl/T315I with imatinib and pyrido-pyrimidines... ResearchGate. [Link]

-

CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

-

The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. MDPI. [Link]

-

One-Pot Synthesis and Biological Activity of 2-Acetamide-thiazole Derivatives under Microwave Irradiation. sioc-journal.cn. [Link]

-

What are SRC inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 6. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 9. bmglabtech.com [bmglabtech.com]

A Comprehensive Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of N-(5-Amino-4-methylpyridin-2-yl)acetamide Structural Analogs

Introduction

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions have rendered it a privileged structure in drug discovery. This guide focuses on a specific, highly functionalized derivative, N-(5-Amino-4-methylpyridin-2-yl)acetamide, and its structural analogs. This core structure is of particular interest due to its presence in compounds targeting a range of biological pathways implicated in various diseases.

The strategic placement of an acetamido group at the 2-position, an amino group at the 5-position, and a methyl group at the 4-position of the pyridine ring creates a molecule with a defined three-dimensional structure and multiple points for functionalization. This allows for the fine-tuning of its physicochemical properties and biological activity. The 2-acetamido moiety is a well-established hinge-binding motif in many kinase inhibitors, while the overall substitution pattern bears resemblance to intermediates used in the synthesis of non-steroidal mineralocorticoid receptor antagonists.

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It will detail plausible synthetic routes to the core scaffold, explore the design and synthesis of structural analogs, discuss their potential biological targets with a focus on protein kinases and the mineralocorticoid receptor, and provide insights into their structure-activity relationships. Furthermore, this guide includes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds.

Synthetic Strategies for the N-(5-Amino-4-methylpyridin-2-yl)acetamide Core

The synthesis of the N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold can be approached through a multi-step sequence, starting from commercially available pyridines. The key challenges lie in the regioselective introduction of the amino and acetamido groups.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a 2-amino-4-methyl-5-nitropyridine intermediate. This approach allows for the selective acetylation of the more nucleophilic 2-amino group, followed by the reduction of the nitro group to the desired 5-amino functionality.

Caption: Retrosynthetic analysis of N-(5-Amino-4-methylpyridin-2-yl)acetamide.

Proposed Synthetic Pathway

The forward synthesis would involve three key steps:

-

Nitration: The commercially available 2-amino-4-methylpyridine can be nitrated at the 5-position using a mixture of nitric and sulfuric acids. The amino group at the 2-position directs the electrophilic nitration to the 5-position.

-

Selective Acetylation: The resulting 2-amino-4-methyl-5-nitropyridine can then be selectively acetylated at the 2-amino group. The 2-amino group is generally more nucleophilic than the aromatic ring, allowing for a regioselective reaction with an acetylating agent like acetic anhydride.

-

Nitro Reduction: The final step involves the reduction of the 5-nitro group to the corresponding amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using a metal in acidic media (e.g., Fe/HCl). A patent for the preparation of a Nintedanib intermediate describes the use of hydrazine hydrate with a palladium on carbon catalyst for a similar nitro reduction, which could be a high-yielding option[1].

Caption: Proposed synthetic pathway to N-(5-Amino-4-methylpyridin-2-yl)acetamide.

Detailed Experimental Protocol for a Representative Synthesis

The following protocol is a representative procedure based on established methods for similar transformations[2][3].

Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine

-

To a cooled (0 °C) and stirred solution of concentrated sulfuric acid (50 mL), add 2-amino-4-methylpyridine (10.8 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, cool the mixture to -5 °C and add a pre-cooled mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise, maintaining the temperature below 0 °C.

-

After the addition, stir the reaction mixture at 0 °C for 2 hours.

-

Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-4-methyl-5-nitropyridine.

Step 2: Synthesis of N-(5-Nitro-4-methylpyridin-2-yl)acetamide

-

Suspend 2-amino-4-methyl-5-nitropyridine (15.3 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Add acetic anhydride (12.2 g, 0.12 mol) dropwise to the suspension with stirring.

-

Heat the reaction mixture to 80 °C and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford N-(5-nitro-4-methylpyridin-2-yl)acetamide. A similar procedure is described for the acetylation of 4-methoxy-2-nitroaniline[3].

Step 3: Synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide

-

Dissolve N-(5-nitro-4-methylpyridin-2-yl)acetamide (1.95 g, 10 mmol) in ethanol (50 mL) in a hydrogenation flask.

-

Add 10% palladium on carbon (0.2 g) to the solution.

-

Pressurize the flask with hydrogen gas (50 psi) and shake at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield N-(5-amino-4-methylpyridin-2-yl)acetamide. An alternative reduction method using hydrazine hydrate and a catalyst has been reported for a similar substrate[1].

Structural Analogs and Their Biological Targets

The N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold is a versatile platform for the design of inhibitors targeting various enzymes and receptors.

Analogs as Kinase Inhibitors

The 2-acetamidopyridine moiety is a well-known hinge-binding motif in a multitude of kinase inhibitors. This structural feature allows the molecule to form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

The nitrogen of the pyridine ring and the amide NH and carbonyl groups of the acetamido moiety can act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP. This makes the N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold a promising starting point for the development of inhibitors against various kinase families, including but not limited to:

-

Janus Kinases (JAKs): Derivatives of 5-methylpyrimidin-2-amine have been identified as potent and selective JAK2 inhibitors[4]. The structural similarity suggests that the 4-methylpyridin-2-amine core could also be effective.

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been discovered as potent inhibitors of Aurora A and B kinases[5]. The 2-aminopyridine core is a key feature in these inhibitors.

Caption: Interaction of the 2-acetamidopyridine motif with the kinase hinge region.

Analogs as Mineralocorticoid Receptor (MR) Modulators

Recent developments in the field of cardiovascular drugs have highlighted the therapeutic potential of non-steroidal mineralocorticoid receptor (MR) antagonists.

Finerenone is a non-steroidal MR antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes[6]. The synthesis of Finerenone and its analogs often involves intermediates that are structurally related to the N-(5-Amino-4-methylpyridin-2-yl)acetamide core. For instance, a key intermediate in the synthesis of Finerenone is a 4-amino-5-methyl-1H-pyridin-2(1H)-one derivative[7]. This structural overlap suggests that the N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold could be a valuable starting point for the design of novel MR modulators.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for the N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold is not extensively published, we can infer potential trends from related compound series.

| Modification Site | Structural Change | Expected Impact on Activity | Rationale |

| Acetyl Group | Replacement with larger acyl groups | Potentially decreased kinase activity | Steric hindrance in the ATP binding pocket. |

| Introduction of small polar groups | May improve solubility and cell permeability | Enhances physicochemical properties. | |

| 5-Amino Group | Acylation or sulfonylation | Can be explored for interactions with solvent-exposed regions of the target | Provides a vector for further chemical modification. |

| Alkylation | May modulate basicity and binding affinity | Fine-tunes electronic properties. | |

| Pyridine Ring | Substitution at the 3- or 6-position | Can be used to target specific sub-pockets of the active site | Allows for optimization of selectivity and potency. |

A study on 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants showed that substituents on the phenyl ring significantly influenced activity, with ortho- and meta-substituents being favorable[8]. This highlights the importance of exploring substitutions on any aryl groups that may be attached to the core scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assays

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the inhibitory activity of compounds.

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP solution, and the test compound dilutions in DMSO.

-

Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (control), followed by 2 µL of the kinase enzyme solution. Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mineralocorticoid Receptor (MR) Binding and Functional Assays

Protocol: Radioligand Binding Assay

-

Assay Buffer: Prepare a binding buffer (e.g., Tris-HCl with additives).

-

Reaction Mixture: In a microplate, combine the cell membrane preparation expressing the human MR, the radioligand (e.g., [³H]-aldosterone), and the test compound at various concentrations.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Conclusion and Future Directions

The N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential to target key biological molecules like protein kinases and the mineralocorticoid receptor make it an attractive area for further investigation. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation against a panel of relevant biological targets. The detailed protocols and strategic insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting chemical space.

References

- CN113354599A - Preparation method of nintedanib key intermediate - Google P

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])

- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (URL: not available)

-

N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

-

5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC - NIH. (URL: [Link])

-

Mineralocorticoid Receptor Antagonists in Heart Failure: An Update - PubMed. (URL: [Link])

-

Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed. (URL: [Link])

-

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - NIH. (URL: [Link])

-

Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed. (URL: [Link])

-

Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed. (URL: [Link])

-

Mineralocorticoid receptor antagonist - Wikipedia. (URL: [Link])

-

Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology - MDPI. (URL: [Link])

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (URL: [Link])

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. (URL: [Link])

-

2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin - Advanced Journal of Chemistry, Section A. (URL: [Link])

- Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosph

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)

-

Structure-activity Relationships in a Series of C2-substituted Gluco-Configured Tetrahydroimidazopyridines as β-glucosidase Inhibitors - PubMed. (URL: [Link])

Sources

- 1. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mineralocorticoid Receptor Antagonists in Heart Failure: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 8. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of N-(5-Amino-4-methylpyridin-2-yl)acetamide as a Kinase Inhibitor Scaffold: A Technical Guide

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, off-target effects, and acquired resistance necessitate a continuous search for novel chemical scaffolds. This guide delves into the promising, albeit underexplored, potential of the N-(5-Amino-4-methylpyridin-2-yl)acetamide core as a foundational scaffold for the next generation of kinase inhibitors. While direct, extensive research on this specific molecule is nascent, this document synthesizes data from closely related analogs and foundational principles of medicinal chemistry to provide a comprehensive technical overview for researchers and drug development professionals. The methylpyridine moiety is a recognized pharmacophore in the design of ligands for a variety of biological targets, including kinase enzymes[1].

The N-(5-Amino-4-methylpyridin-2-yl)acetamide Scaffold: A Structural Overview

The N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold presents a unique combination of structural features conducive to kinase inhibition. Its architecture, featuring both hydrogen bond donor/acceptor capabilities and an aromatic nitrogen heterocycle, makes it a versatile platform for medicinal chemistry exploration[1]. The core consists of a pyridine ring substituted with an amino group at the 5-position, a methyl group at the 4-position, and an acetamide group at the 2-position. This arrangement offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Figure 1: Chemical structure of the N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold.

Synthetic Strategy: A Plausible Route

A potential precursor, 2,5-diamino-4-methylpyridine, could be acetylated at the more nucleophilic 2-amino position. The reaction would involve the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride[2].

Hypothetical Experimental Protocol: Synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide

-

Dissolution: Dissolve 2,5-diamino-4-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.

-

Addition of Acetylating Agent: Add acetic anhydride dropwise to the cooled solution with continuous stirring. The molar ratio of the diamine to acetic anhydride should be carefully controlled to favor mono-acetylation at the 2-position.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize excess acetic anhydride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure N-(5-Amino-4-methylpyridin-2-yl)acetamide.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of acetamide and pyridine are known to act as ATP-competitive kinase inhibitors[3][4]. The N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold is poised to function similarly. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors. The acetamide group can also participate in hydrogen bonding with the protein backbone, while the methyl and amino groups can be tailored to interact with specific pockets within the active site, thereby conferring selectivity.

Figure 3: A conceptual SAR map illustrating key modification points.

Experimental Workflow: Assessing Kinase Inhibitory Potential

A standard workflow to evaluate the kinase inhibitory activity of compounds derived from this scaffold would involve a multi-tiered approach.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Mobility Shift Assay)

-

Reagents: Prepare assay buffer, recombinant kinase, fluorescently labeled substrate peptide, ATP, and a stock solution of the inhibitor compound.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor at varying concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a termination buffer containing EDTA.

-

Analysis: Analyze the ratio of phosphorylated to unphosphorylated substrate using a microfluidic capillary electrophoresis system.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Representative Data from a Hypothetical Kinase Panel Screening

| Kinase Target | Inhibitor Concentration (nM) | % Inhibition | IC50 (nM) |

| Kinase A | 10 | 95 | 5 |

| Kinase B | 10 | 15 | >1000 |

| Kinase C | 10 | 80 | 25 |

| Kinase D | 10 | 5 | >1000 |

Therapeutic Potential and Future Directions

The N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold holds considerable promise for the development of novel kinase inhibitors. Its synthetic tractability and multiple points for diversification make it an attractive starting point for lead discovery campaigns. Future research should focus on:

-

Synthesis and Characterization: The definitive synthesis and full characterization of the title compound and a library of its derivatives.

-

Kinase Profiling: Screening against a broad panel of kinases to identify primary targets and assess selectivity.

-

Structure-Based Design: Co-crystallization of lead compounds with their target kinases to elucidate the binding mode and guide further optimization.

-

In Vivo Evaluation: Assessment of the pharmacokinetic properties and anti-tumor efficacy of promising candidates in preclinical models.

While the direct exploration of N-(5-Amino-4-methylpyridin-2-yl)acetamide as a kinase inhibitor is in its early stages, the foundational principles of medicinal chemistry and the data from related scaffolds strongly suggest its potential as a valuable addition to the armamentarium of kinase inhibitor discovery.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

ResearchGate. (2025). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]

Sources

- 1. N-(4-methylpyridin-2-yl)acetamide | Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for N-(5-Amino-4-methylpyridin-2-yl)acetamide

This guide provides a comprehensive exploration of the potential therapeutic targets of N-(5-Amino-4-methylpyridin-2-yl)acetamide, a novel aminopyridine derivative. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related chemical scaffolds to propose a rational, evidence-based approach to identifying and validating its mechanism of action and therapeutic applications.

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Drug Discovery